2-(2-Butyloctyl)thiophene
Overview
Description
2-(2-Butyloctyl)thiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. The compound this compound is notable for its unique structural features, which include a thiophene ring substituted with a 2-butyloctyl group. This substitution imparts distinct physical and chemical properties to the compound, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Thiophene derivatives, in general, have been found to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(2-Butyloctyl)thiophene is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile.
Result of Action
As a thiophene derivative, it may share some of the biological activities observed in other thiophene compounds, such as anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Butyloctyl)thiophene typically involves the alkylation of thiophene. One common method is the reaction of thiophene with 2-butyloctyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The general reaction scheme is as follows:
Thiophene+2-Butyloctyl Bromide→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or nickel complexes may also be employed to facilitate the alkylation process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Butyloctyl)thiophene undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiophenes.
Substitution: Electrophilic substitution reactions can occur at the α-position of the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
2-(2-Butyloctyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).
Comparison with Similar Compounds
Similar Compounds
- 2-Butylthiophene
- 2-Octylthiophene
- 2-(2-Ethylhexyl)thiophene
Comparison
2-(2-Butyloctyl)thiophene is unique due to its specific alkyl substitution, which imparts distinct solubility, electronic, and steric properties. Compared to 2-butylthiophene and 2-octylthiophene, the 2-butyloctyl group provides a balance between chain length and branching, optimizing its performance in various applications. The compound’s unique structure also influences its reactivity and interaction with other molecules, making it a valuable component in advanced materials and pharmaceuticals.
Properties
IUPAC Name |
2-(2-butyloctyl)thiophene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28S/c1-3-5-7-8-11-15(10-6-4-2)14-16-12-9-13-17-16/h9,12-13,15H,3-8,10-11,14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBYNTPTARLVDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC)CC1=CC=CS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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